Brofoxine

Description

Structure

3D Structure

Properties

IUPAC Name |

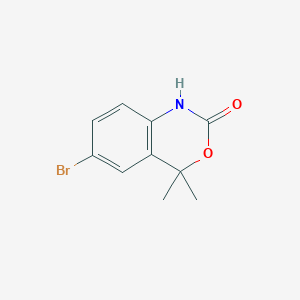

6-bromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-10(2)7-5-6(11)3-4-8(7)12-9(13)14-10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXGULDSFFLUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Br)NC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057685 | |

| Record name | Brofoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21440-97-1 | |

| Record name | Brofoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21440-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brofoxine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021440971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brofoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brofoxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROFOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P1O8U403T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the structure of triphenylboroxine

An In-depth Technical Guide to the Core Structure of Triphenylboroxine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the core structure of triphenylboroxine, a versatile organoboron compound. It details the molecular architecture, including precise bond lengths and angles derived from crystallographic data. Furthermore, this guide outlines key spectroscopic characteristics and provides detailed experimental protocols for its synthesis. The information is presented to be a valuable resource for researchers in organic synthesis, materials science, and drug development.

Introduction

Triphenylboroxine, with the IUPAC name 2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane, is a six-membered heterocyclic compound composed of alternating boron and oxygen atoms, with a phenyl group attached to each boron atom.[1] Its molecular formula is C₁₈H₁₅B₃O₃.[1] The central boroxine ring is isoelectronic with benzene and possesses a planar geometry.[2] Triphenylboroxine is the trimeric anhydride of phenylboronic acid and is often in equilibrium with its monomeric acid form in the presence of water.[2] This compound serves as a key building block in organic synthesis, including in the renowned Suzuki-Miyaura coupling reactions, and has applications in the development of novel materials and pharmaceuticals.[3][4]

Molecular Structure

The defining feature of triphenylboroxine is its planar six-membered boroxine ring (B₃O₃). Three phenyl groups are bonded to the boron atoms and are roughly coplanar with the central ring.[5] This planarity is a consequence of the trigonal planar geometry adopted by the three-coordinate boron atoms.[2]

Crystallographic Data

The precise geometric parameters of the triphenylboroxine core have been determined by X-ray crystallography. The following table summarizes key bond lengths and angles for a phenyl-substituted boroxine.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| B-O | 1.386 Å[2] |

| B-C | 1.546 Å[2] |

| Bond Angles | |

| O-B-O | ~120°[5] |

| B-O-B | ~120°[5] |

Molecular Visualization

Caption: Chemical structure of triphenylboroxine.

Spectroscopic Properties

The structure of triphenylboroxine can be confirmed using various spectroscopic techniques. The following tables summarize the characteristic spectral data.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | 8.20–8.30 | m | 6H, ortho-protons of phenyl rings[6] |

| 7.40–7.60 | m | 9H, meta- and para-protons of phenyl rings[6] | ||

| ¹³C NMR | CDCl₃ | 135.6 | s | Phenyl C-H[7] |

| 130.5 | s | Phenyl C-H[7] | ||

| 127.5 | s | Phenyl C-H[7] | ||

| ¹¹B NMR | CDCl₃ | 30.2 | s | B₃O₃ ring[8] |

Note: The boron-bound carbon signal in ¹³C NMR is often not detected due to quadrupole relaxation.[8]

Infrared (IR) Spectroscopy

| **Wavenumber (cm⁻¹) ** | Vibrational Mode |

| 3077-3075 | Aromatic C-H stretch |

| 1641-1585 | Aromatic C=C stretch |

| 1433-1428 | B-Ph stretch |

| 1332-1308 | B-O-B asymmetric stretch |

| 728-678 | B-O-B symmetric stretch |

Experimental Protocols

Triphenylboroxine can be synthesized through several methods. The two most common and reliable protocols are detailed below.

Synthesis via Dehydration of Phenylboronic Acid

This method involves the thermal dehydration of phenylboronic acid.[9][10]

Workflow Diagram:

Caption: Dehydration of phenylboronic acid workflow.

Procedure:

-

Place phenylboronic acid in a suitable oven-safe vessel.

-

Heat the vessel in an oven at 110 °C for 6 hours.[6]

-

The dehydration reaction proceeds to completion, yielding triphenylboroxine quantitatively.[6]

-

The product can be used directly or purified further by recrystallization if necessary.

Synthesis via Grignard Reagent

This protocol involves the reaction of a phenyl Grignard reagent with trimethyl borate, followed by hydrolysis and dehydration.[3][11]

Workflow Diagram:

Caption: Grignard synthesis of triphenylboroxine workflow.

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Reaction with Trimethyl Borate: Cool the Grignard solution in an ice bath. Add a solution of trimethyl borate in anhydrous diethyl ether dropwise while maintaining the temperature below 10 °C.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Hydrolyze the reaction mixture by slowly adding it to a stirred mixture of crushed ice and concentrated sulfuric acid.

-

Extraction and Dehydration: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield phenylboronic acid. The crude phenylboronic acid can then be dehydrated as described in Protocol 4.1 to yield triphenylboroxine.

Applications

Triphenylboroxine is a valuable reagent in organic chemistry, most notably as a precursor to phenylboronic acid for Suzuki-Miyaura cross-coupling reactions. It is also utilized in the synthesis of complex molecules, polymers, and dendrimers. Its ability to form stable adducts with Lewis bases has led to its use in sensing and molecular recognition.

References

- 1. Triphenylboroxin | C18H15B3O3 | CID 72595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boroxine - Wikipedia [en.wikipedia.org]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. Triphenylboroxine stability under low-energy-electron interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 11. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Aromaticity and Electronic Properties of the Boroxine Ring

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The boroxine ring (B₃O₃), a six-membered heterocycle of alternating boron and oxygen atoms, stands as a fascinating analogue to the archetypal aromatic molecule, benzene. Isoelectronic with benzene, its planar structure and potential for electron delocalization have spurred considerable debate regarding its aromatic character. This guide provides a comprehensive technical overview of the structure, bonding, aromaticity, and electronic properties of the boroxine core. It details the theoretical and experimental evidence that defines its unique characteristics, summarizes key quantitative data, outlines experimental protocols for its study, and explores its implications in materials science and synthetic chemistry. While structurally similar to benzene, boroxine exhibits significantly different electronic behavior, characterized by weak aromaticity and pronounced Lewis acidity at the boron centers, which dictates its reactivity and applications.

Structure and Bonding

The boroxine ring consists of a planar hexagonal arrangement of three boron and three oxygen atoms. This planarity is a consequence of the sp² hybridization of both the boron and oxygen atoms, leading to a trigonal planar geometry around each atom within the ring. This structure is isoelectronic to benzene, possessing a π-electron system derived from the p-orbitals of the ring atoms.

The bonding in the boroxine ring is characterized by a framework of σ-bonds formed from the overlap of sp² hybrid orbitals. Additionally, a π-system arises from the interaction between the vacant p-orbitals on the electron-deficient boron atoms and the lone pairs of electrons in the p-orbitals of the oxygen atoms. This delocalization of π-electrons across the ring is the basis for its potential aromaticity.[1] However, the significant difference in electronegativity between boron and oxygen leads to a more polarized and less uniform electron distribution compared to benzene.

Quantitative Geometric Data

The geometry of the boroxine ring has been determined through both experimental techniques and computational modeling. The bond lengths and angles are relatively consistent across different substituted boroxines, indicating a robust ring structure.

| Parameter | Value (H₃B₃O₃) | Value (Substituted Boroxines) | Method | Reference |

| B-O Bond Length | 1.382 Å | 1.384 - 1.386 Å | MP2/aug-cc-pVTZ | [2] |

| O-B-O Bond Angle | 120.1° | 118.9° (R=CH₃) to 121.1° (R=F) | MP2/aug-cc-pVTZ | [2] |

| B-O-B Bond Angle | 119.9° | ~120° | MP2/aug-cc-pVTZ | [2] |

Aromaticity of the Boroxine Ring

The aromaticity of boroxine is a subject of ongoing scientific discussion. While it meets some basic criteria for aromaticity—namely, being cyclic, planar, and having a delocalized π-system—the degree of this aromaticity is considered weak. Unlike benzene, where π-electron density is evenly distributed, the electrons in boroxine are more localized on the electronegative oxygen atoms.

Theoretical calculations are the primary tools for quantifying the aromaticity of the boroxine ring.

Theoretical Evaluation of Aromaticity

Several computational indices are used to evaluate aromaticity.

-

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

-

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length equalization in the ring. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic, Kekulé-like structure. Specific HOMA values for boroxine are not extensively reported in the literature.

| Aromaticity Index | Value/Observation | Method | Reference |

| NICS | Slightly aromatic | PBE1PBE/6-31+G(d) | [2] |

| Aromaticity increases with substituent electronegativity | PBE1PBE/6-31+G(d) | [2] |

The computational evidence suggests that while boroxine does possess some aromatic character, it is significantly less aromatic than benzene.[3]

Electron Delocalization Pathway

The diagram below illustrates the delocalization of π-electrons in the boroxine ring, arising from the overlap of boron's empty p-orbitals and oxygen's filled p-orbitals.

Electronic Properties

The electronic properties of the boroxine ring are dominated by the electron-deficient nature of its boron atoms, making it a significant Lewis acid. This property allows boroxine and its derivatives to form adducts with Lewis bases such as amines.[4]

The stability and electronic character of the ring are highly tunable through the substitution at the boron atoms.

-

Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the boron atoms, which stabilizes the boroxine ring and favors its formation from the corresponding boronic acids.[4]

-

Electron-withdrawing groups (e.g., halogens, nitro groups) decrease the electron density on the boron atoms, making the ring more Lewis acidic but can destabilize the boroxine form relative to the boronic acid.

Due to its weak aromaticity, boroxine-based materials like covalent organic frameworks (COFs) generally exhibit poor electronic transport properties. However, when interfaced with metal surfaces, such as gold, boroxine can form interface states that create channels for ultra-fast charge delocalization, a property of interest for molecular electronics.[5]

Experimental Protocols

Synthesis of Boroxines

The most common method for synthesizing boroxines is the reversible dehydration of the corresponding boronic acids.[3] This equilibrium-driven reaction can be pushed toward the boroxine product by removing water.[4]

Protocol: Synthesis of Triphenylboroxine from Phenylboronic Acid

-

Reactants: Phenylboronic acid.

-

Solvent: Toluene or another solvent that forms an azeotrope with water.

-

Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

Procedure: a. Dissolve phenylboronic acid in toluene in the round-bottom flask. b. Heat the mixture to reflux. Water produced from the condensation reaction is removed as an azeotrope with toluene. c. The azeotrope condenses and collects in the Dean-Stark trap, with the denser water separating to the bottom and the toluene returning to the flask. d. Continue refluxing until no more water is collected, indicating the reaction is complete. e. Remove the solvent under reduced pressure to yield the solid triphenylboroxine. The product can be purified by recrystallization.[4]

Spectroscopic Characterization

A combination of spectroscopic and computational methods is employed to characterize the structure and electronic properties of boroxines.

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for identifying the formation of the boroxine ring and distinguishing it from its boronic acid precursor.[6][7]

-

Protocol:

-

Prepare a sample of the compound (e.g., as a KBr pellet or a thin film).

-

Acquire the IR spectrum using an FTIR spectrometer.

-

Analyze the spectrum for characteristic vibrational bands. The disappearance of the broad O-H stretch from the boronic acid (around 3200-3600 cm⁻¹) and the appearance of characteristic boroxine peaks confirm the conversion.

-

| Vibration | Wavenumber (cm⁻¹) | Reference |

| B-O Asymmetric Stretch (in-ring) | 1330 - 1400 | [7] |

| B-O Symmetric Stretch (in-ring) | ~1194 | [7] |

| Diagnostic Boroxine Vibration | 678 - 705 | [7][8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly useful for probing the electronic environment of the boron atoms.[9]

-

Protocol:

-

Dissolve the boroxine sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹¹B NMR spectrum. BF₃·Et₂O is typically used as an external standard.[8]

-

The chemical shift indicates the coordination and hybridization of the boron atom. Tricoordinate (sp²) boron in boroxines gives a characteristic broad signal.

-

| Boron Environment | Typical ¹¹B Chemical Shift (ppm) | Reference |

| Tricoordinate Boranes/Boroxines | +18 to +33 (general range) | [9][10] |

| Aryl/Vinyl Boroxines | Upfield shift of 2-4 ppm vs. alkyl derivatives | [9] |

| Tetracoordinate Borates | -30 to +2 | [11] |

Computational Methods

Theoretical calculations are essential for a deep understanding of boroxine's properties.

-

Protocol:

-

Method Selection: Density Functional Theory (DFT) with functionals like B3LYP or PBE1PBE, or Møller-Plesset perturbation theory (MP2), is commonly used.[2]

-

Basis Set: Pople-style (e.g., 6-311+G(d)) or correlation-consistent (e.g., aug-cc-pVTZ) basis sets are employed to ensure accuracy.[2]

-

Calculations:

-

Geometry Optimization: To find the lowest energy structure and obtain geometric parameters.

-

Frequency Analysis: To confirm the structure is a true minimum on the potential energy surface and to calculate vibrational frequencies for comparison with experimental IR spectra.[2]

-

NICS Calculation: To assess aromaticity by placing a "ghost" atom at the ring's center.

-

Natural Bond Orbital (NBO) Analysis: To study charge distribution and donor-acceptor interactions within the molecule.

-

-

Conclusion

The boroxine ring presents a compelling case study in inorganic chemistry, bridging the gap between classic organic aromatic systems and heterocyclic compounds. While it is isoelectronic with benzene and shares its planar hexagonal structure, its aromaticity is demonstrably weaker due to the significant electronegativity differences between boron and oxygen. This results in a unique set of electronic properties, most notably a pronounced Lewis acidity at the boron centers. These characteristics are highly tunable via substitution, allowing for the rational design of boroxine-based molecules for applications in supramolecular chemistry, materials science, and as versatile reagents in organic synthesis. The protocols and data presented in this guide offer a foundational resource for professionals engaged in the research and development of boroxine-containing systems.

References

- 1. Boroxine - Wikipedia [en.wikipedia.org]

- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

The Evolving Role of Boroxines: An In-Depth Technical Guide to their Lewis Acidity in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boroxine compounds, the cyclic anhydrides of boronic acids, have emerged from being mere chemical curiosities to indispensable tools in modern organic synthesis and materials science. Their unique electronic structure, characterized by a six-membered ring of alternating boron and oxygen atoms, imparts significant Lewis acidic character to the boron centers. This acidity is the cornerstone of their utility, enabling them to act as potent catalysts, versatile reagents, and crucial building blocks for advanced materials. This technical guide provides a comprehensive exploration of the Lewis acidity of boroxine compounds, offering quantitative data for comparative analysis, detailed experimental protocols for their characterization, and a mechanistic understanding of their role in key organic transformations. For researchers in drug discovery, a deeper understanding of boroxine Lewis acidity can unlock new strategies for designing novel therapeutics and functional biomaterials.

The Fundamental Basis of Boroxine Lewis Acidity

A Lewis acid is defined as a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct.[1] The boron atoms in the boroxine ring are sp² hybridized and possess a vacant p-orbital, rendering them electron-deficient and thus Lewis acidic.[2] This inherent electrophilicity allows boroxines to interact with a wide range of Lewis bases, including amines, halides, and other nucleophiles.[3]

The formation of boroxines from their corresponding boronic acids is a reversible dehydration reaction.[3] This equilibrium is a critical aspect of their chemistry, as the Lewis acidity of the boroxine is often harnessed in situ from the boronic acid precursor.[4]

Structural and Electronic Factors Influencing Lewis Acidity

The Lewis acidity of a boroxine is not a fixed property but is tunable through the modification of the organic substituents (R groups) attached to the boron atoms. The electronic nature of these substituents plays a pivotal role:

-

Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the aryl ring of an arylboroxine increase the electrophilicity of the boron centers, thereby enhancing Lewis acidity.

-

Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease the Lewis acidity by donating electron density to the boron atoms, partially alleviating their electron deficiency.[2]

This principle is fundamental in designing boroxine-based catalysts and reagents with tailored reactivity for specific applications.

Quantitative Assessment of Boroxine Lewis Acidity

A quantitative understanding of Lewis acidity is crucial for predicting reactivity and optimizing reaction conditions. The Gutmann-Beckett method is a widely accepted experimental technique for quantifying the Lewis acidity of a compound through its Acceptor Number (AN) .[5] This method utilizes triethylphosphine oxide (Et₃PO) as a ³¹P NMR probe molecule. The interaction of the Lewis acidic boroxine with the oxygen atom of Et₃PO leads to a downfield shift in the ³¹P NMR signal, the magnitude of which is directly proportional to the Lewis acidity.[6]

The Acceptor Number is calculated using the following formula:

AN = 2.21 × (δ_sample - 41.0)

where δ_sample is the ³¹P NMR chemical shift of the Et₃PO-boroxine adduct in a non-coordinating solvent, and 41.0 ppm is the chemical shift of Et₃PO in the non-Lewis acidic solvent hexane.[5]

Comparative Lewis Acidity Data

The following table summarizes the Acceptor Numbers (AN) for a selection of boroxine compounds and related organoboron species, providing a quantitative basis for comparing their Lewis acidic strength.

| Compound Name | Structure | Acceptor Number (AN) | Reference(s) |

| Triphenylboroxine | (PhBO)₃ | 35.8 | [7] |

| Trimethylboroxine | (MeBO)₃ | 27.0 | [7] |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | 81.6 | [5] |

| Boron Trifluoride | BF₃ | 89 | [5] |

| Boron Trichloride | BCl₃ | 106 | [5] |

| Boron Tribromide | BBr₃ | 109 | [5] |

Note: Data for a wider range of substituted boroxines is an active area of research. The provided values serve as a benchmark for understanding the relative Lewis acidity.

Experimental Protocols for Lewis Acidity Determination

A precise and reproducible protocol is essential for the accurate determination of the Lewis acidity of boroxine compounds. The Gutmann-Beckett method is the standard approach.

Detailed Protocol for Acceptor Number (AN) Determination of a Boroxine Compound

Objective: To quantitatively determine the Lewis acidity of a boroxine sample using the Gutmann-Beckett method.

Materials:

-

Boroxine sample

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating NMR solvent (e.g., deuterated benzene-d₆ or dichloromethane-d₂)

-

High-resolution NMR spectrometer equipped with a phosphorus probe

-

Standard laboratory glassware, dried in an oven

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation of the Et₃PO Stock Solution:

-

In an inert atmosphere, accurately weigh a known amount of Et₃PO and dissolve it in the anhydrous NMR solvent to prepare a stock solution of known concentration (e.g., 0.1 M).

-

-

Preparation of the Boroxine Solution:

-

In the same inert atmosphere, accurately weigh a known amount of the boroxine sample and dissolve it in the anhydrous NMR solvent to prepare a solution of known concentration (e.g., 0.1 M).

-

-

NMR Sample Preparation:

-

Transfer a precise volume of the boroxine solution to a clean, dry NMR tube.

-

Add an equimolar amount of the Et₃PO stock solution to the NMR tube.

-

Cap the NMR tube securely under an inert atmosphere.

-

-

³¹P NMR Spectroscopy:

-

Acquire a proton-decoupled ³¹P NMR spectrum of the sample.

-

Record the chemical shift (δ_sample) of the Et₃PO-boroxine adduct.

-

-

Calculation of the Acceptor Number (AN):

-

Use the formula: AN = 2.21 × (δ_sample - 41.0).

-

Workflow for AN Determination:

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 5. magritek.com [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Thermodynamic Stability of Substituted Boroxines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boroxines, the six-membered cyclotrimeric anhydrides of boronic acids, are a class of organoboron compounds with escalating importance across diverse scientific fields. Their applications range from organic synthesis, where they serve as reagents and catalysts, to materials science in the development of flame-retardant materials and battery technology.[1] Notably, water-soluble substituted boroxines are active ingredients in pharmaceutical and cosmetic formulations for treating skin disorders.[1] The efficacy and safety of boroxine-based compounds in these applications are intrinsically linked to their thermodynamic stability. This technical guide provides an in-depth analysis of the factors governing the stability of substituted boroxines, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers and professionals in the field.

The formation of a boroxine is a reversible dehydration reaction where three molecules of a boronic acid condense to form the six-membered B-O-B ring, releasing three molecules of water.[2][3] This equilibrium is sensitive to various factors, including the nature of the substituent on the boron atom, solvent effects, and temperature.[2][4] Understanding the thermodynamics of this equilibrium is crucial for controlling the synthesis, storage, and application of boroxine-containing materials.

Thermodynamic Parameters of Boroxine Formation

The thermodynamic stability of substituted boroxines is quantified by parameters such as the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and the equilibrium constant (Keq) for the dehydration of the corresponding boronic acids. Computational studies, particularly using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating these parameters.[1][5][6]

Enthalpy of Formation (ΔHr)

The enthalpy change for the formation of boroxines from their corresponding boronic acids is a key indicator of their energetic stability. A negative ΔHr indicates an exothermic reaction, favoring boroxine formation, while a positive ΔHr signifies an endothermic process. Computational studies have shown that the nature of the substituent (R) on the boronic acid (R-B(OH)2) significantly influences the enthalpy of the dehydration reaction.[1][5][6]

Table 1: Calculated Enthalpy of Reaction (ΔHr) for the Formation of Substituted Boroxines (R3B3O3) from Boronic Acids (R-B(OH)2)

| Substituent (R) | Computational Method | Basis Set | ΔHr (kcal/mol) in vacuo | Reference |

| H | MP2 | aug-cc-pVTZ | +12.2 | [1][5] |

| H3C | B3LYP | 6-311++G(2df,2pd) | +10.6 | [1] |

| H2N | MP2 | aug-cc-pVTZ | -2.9 | [1][5] |

| HO | MP2 | aug-cc-pVTZ | +7.3 | [1] |

| F | MP2 | aug-cc-pVTZ | +10.1 | [1] |

Data compiled from computational studies. The reaction is: 3 R–B(OH)2 → R3B3O3 + 3 H2O.

The data indicates that the formation of the parent boroxine (H3B3O3) is endothermic, suggesting it is thermodynamically unstable relative to its boronic acid monomer in the gas phase.[1] In contrast, the amino-substituted boroxine ((H2N)3B3O3) formation is exothermic, indicating greater stability.[1][5]

Gibbs Free Energy (ΔG) and Entropy (ΔS)

While enthalpy provides insight into the energetic favorability, the Gibbs free energy (ΔG = ΔH - TΔS) is the ultimate determinant of spontaneity. The formation of boroxine from three boronic acid molecules is an entropically favorable process due to the release of three water molecules.[2][4] This entropy gain can overcome an unfavorable enthalpy change, making the overall reaction spontaneous, especially at higher temperatures.[2] For example, the formation of phenylboroxine has a positive enthalpy change (ΔH = 14.3 kJ mol-1) but is driven by a positive entropy change (ΔS = 37.8 J K-1 mol-1) in CDCl3.[2]

Table 2: Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines in CDCl3

| Substituent (R) | Keq (M-2) at 298 K | ΔH (kJ/mol) | ΔS (J/K·mol) | Reference |

| OMe | 1.40 | 14.3 | 37.8 | [2] |

| Me | 0.45 | - | - | [2] |

| H | 0.32 | 14.3 | 37.8 | [2] |

| F | - | - | - | |

| Cl | - | - | - | |

| CF3 | - | - | - |

Data extracted from NMR studies. The equilibrium constant Keq is for the reaction 3 R-C6H4-B(OH)2 ⇌ (R-C6H4)3B3O3 + 3 H2O.

Electron-donating groups (e.g., OMe, Me) on the phenyl ring tend to increase the equilibrium constant, favoring boroxine formation.[2][4] Conversely, electron-withdrawing groups decrease the equilibrium constant, disfavoring boroxine formation due to increased Lewis acidity of the boron atoms, which makes them more susceptible to hydrolysis.[4]

Factors Influencing Thermodynamic Stability

The stability of substituted boroxines is a delicate balance of electronic and steric effects, as well as environmental factors.

Caption: Factors influencing the thermodynamic stability of substituted boroxines.

Experimental Protocols

Computational Methods: Density Functional Theory (DFT)

Computational studies are pivotal in determining the thermodynamic properties of boroxines. A typical DFT protocol involves:

-

Geometry Optimization: The 3D structures of the boronic acid monomer and the corresponding boroxine trimer are optimized to find their lowest energy conformations. The B3LYP functional with a Pople-style split-valence basis set, such as 6-311++G(d,p), is commonly used.[1]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set, for example, MP2 with an augmented correlation-consistent basis set like aug-cc-pVTZ.[1][6]

-

Thermodynamic Data Calculation: The enthalpy (H) and Gibbs free energy (G) are calculated at a standard temperature (e.g., 298.15 K) using the electronic energies and the thermal corrections from the frequency calculations. The reaction enthalpy (ΔHr) and Gibbs free energy of reaction (ΔGr) are then determined by subtracting the values for the reactants from the products.

-

Solvent Effects: To model the system in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed.[1]

Caption: A typical workflow for DFT calculations of boroxine thermodynamic stability.

Experimental Methods: Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are experimental techniques used to characterize the thermal stability of boroxines and their precursors.[7][8][9]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For boronic acids, TGA can be used to determine the temperature at which dehydration to the boroxine occurs, which is observed as a mass loss corresponding to the release of water.[7]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The dehydration of boronic acids to form boroxines is an endothermic process that can be observed as a peak in the DSC thermogram, allowing for the determination of the enthalpy of the reaction.[7][9]

Table 3: Thermal Analysis Data for the Dehydration of Substituted Benzene-1,4-diboronic Acids

| Substituent | Dehydration Temperature (°C) | Enthalpy of Dehydration (eV) | Reference |

| H | 210 | ~1 | [7] |

| OMe | 180 | 0.8 | [7] |

| CN | 240 | 1.1 | [7] |

Data obtained from TGA/DSC analyses under an inert atmosphere.

The Boroxine-Boronic Acid Equilibrium and Hydrolysis

In solution, boroxines exist in a dynamic equilibrium with their corresponding boronic acids.[2] The position of this equilibrium is highly dependent on the solvent and the presence of water.[2][10] Hydrolysis, the reverse reaction of boroxine formation, is a major pathway for the decomposition of boroxines, particularly in aqueous environments.[2][8]

References

- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. shsu-ir.tdl.org [shsu-ir.tdl.org]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.ed.ac.uk [research.ed.ac.uk]

The Boroxine Ring: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers and Material Scientists

Boroxine, a six-membered heterocyclic ring composed of alternating boron and oxygen atoms, stands as a pivotal functional group in the development of novel materials. Its unique chemical properties, including a planar structure, Lewis acidity, and the ability to form reversible covalent bonds, make it a prime candidate for constructing highly ordered, self-healing, and functional materials such as Covalent Organic Frameworks (COFs) and advanced polymers. This guide delves into the fundamental properties of boroxine, offering a technical overview for researchers engaged in material science and drug development.

Core Structural and Chemical Properties

Boroxine (B₃H₃O₃) and its organic derivatives (RBOR)₃ are cyclic anhydrides formed from the dehydration of three boronic acid molecules. The central boroxine skeleton is a planar, regular hexagon with bond angles close to 120°, analogous to benzene.[1][2] However, despite this structural similarity, triorganoboroxines are considered to have little aromatic character.[1][2] The key to their utility lies in the vacant p-orbital on each boron atom, which imparts Lewis acidity, and the dynamic nature of the B-O bond.[1][3]

Structure and Bonding

Three-coordinate boron compounds typically adopt a trigonal planar geometry, which locks the boroxine ring into a planar conformation.[4] The nature of the substituent (R-group) attached to the boron atoms has a minimal effect on the ring's size but significantly influences the crystal packing and intermolecular interactions.[4] Alkyl-substituted boroxines, for instance, tend to stack, aligning the oxygen of one molecule with a boron atom of another.[4] In contrast, aryl-substituted boroxines can exhibit more complex stacking due to interactions between the boron p-orbitals and the π-electrons of the aromatic substituents.[4]

Stability and Reactivity

The formation of boroxine from boronic acids is a reversible, entropy-driven process where three molecules of water are released.[3][5] This equilibrium is sensitive to the presence of water, and boroxines are prone to hydrolysis, reverting to their boronic acid precursors.[3][6][7] This inherent hydrolytic instability is a critical consideration in material design, although it also underpins the self-healing properties of some boroxine-based materials.[3][8]

The stability of the boroxine ring can be tuned by modifying the electronic properties of the substituents. Electron-donating groups on arylboroxines enhance stability by reducing the Lewis acidity of the boron atoms, thus disfavoring nucleophilic attack by water.[3][5] Conversely, electron-withdrawing groups can accelerate hydrolysis.[5] Recent research has also explored strategies to enhance hydrolytic stability by introducing bulky substituents or by incorporating the boroxine-forming units into macrocyclic structures.[3][8]

Quantitative Data on Boroxine Properties

For ease of comparison, the following tables summarize key quantitative data related to the structure and formation of boroxines.

Table 1: Structural Properties of Substituted Boroxines

| Substituent | B-O Bond Length (Å) | B-C Bond Length (Å) | Reference |

|---|---|---|---|

| Ethyl | 1.384 | 1.565 | [4] |

| Phenyl | 1.386 | 1.546 |[4] |

Table 2: Thermodynamic Parameters for Phenylboroxine Formation Reaction: 3 PhB(OH)₂ ⇌ (PhBO)₃ + 3 H₂O in CDCl₃

| Thermodynamic Parameter | Value | Reference |

|---|---|---|

| ΔH (Enthalpy) | 14.3 kJ mol⁻¹ | [3] |

| ΔS (Entropy) | 37.8 J K⁻¹ mol⁻¹ |[3] |

Table 3: Key Spectroscopic Data for Boroxine Characterization

| Spectroscopic Technique | Characteristic Peaks (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | ~705, ~678 | Diagnostic boroxine ring vibrations | [9] |

| Infrared (IR) Spectroscopy | ~1360 | B-O stretching in boroxine/boronate esters | [9] |

| Raman Spectroscopy | ~1100 | Consumption of Phenylboronic Acid (PBA) precursor | [10] |

| Raman Spectroscopy | ~673 | Formation of COF-1 (boroxine-linked) |[10] |

Boroxine in New Material Development

The reversible nature of the boroxine linkage is a cornerstone of its application in "error-correcting" polymerization processes, leading to the formation of highly crystalline and porous materials.[11]

Covalent Organic Frameworks (COFs)

Boroxine formation was the first reaction used to create Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with ordered structures.[1][12] The dynamic condensation of multifunctional boronic acids allows for the self-assembly of extended 2D or 3D networks.[11] These materials are widely studied for applications in gas storage, separation, and catalysis.[11][13] The primary challenge remains their hydrolytic instability, which researchers are actively addressing.[7][11]

Self-Healing Polymers and Supramolecular Structures

The ability of boroxine rings to dissociate and reform in response to stimuli like water or heat is being harnessed to create self-healing materials.[3][14] When a fracture occurs, the boroxine linkages at the interface can break and subsequently reform upon removal of the stimulus (e.g., by dehydration), restoring the material's integrity.[14] This dynamic covalent chemistry also enables the construction of complex supramolecular architectures and responsive polymer networks.[1][15]

Visualizing Boroxine Chemistry and Processes

The following diagrams, rendered using Graphviz, illustrate key concepts in boroxine chemistry.

Caption: Chemical structure of triphenylboroxine, a common derivative.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. Boroxine - Wikipedia [en.wikipedia.org]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. openreview.net [openreview.net]

- 12. mdpi.com [mdpi.com]

- 13. Flatbands in 2D boroxine-linked covalent organic frameworks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Polyborosiloxanes (PBS): Evolution of Approaches to the Synthesis and the Prospects of Their Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boroxine Chemistry: From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of Arylboroxines in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylboroxines, the cyclic anhydrides of arylboronic acids, are versatile and highly valuable reagents in modern organic synthesis. Their stability, ease of handling, and reactivity make them crucial building blocks for the construction of complex organic molecules, particularly in the pharmaceutical and materials science industries. Arylboroxines serve as efficient coupling partners in a variety of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling, for the formation of carbon-carbon bonds.[1] This document provides detailed application notes and experimental protocols for the synthesis of arylboroxines and their subsequent use in organic synthesis, with a focus on applications relevant to drug discovery and development.[2]

Synthesis of Arylboroxines

Arylboroxines are typically synthesized through the dehydration of the corresponding arylboronic acids.[3] This process is often a reversible equilibrium that can be driven to the boroxine form by removing water.[1]

General Experimental Workflow for Arylboroxine Synthesis

The following diagram illustrates a typical workflow for the synthesis of arylboroxines from arylboronic acids.

Caption: General workflow for the synthesis of arylboroxines.

Experimental Protocol: Synthesis of Triphenylboroxine from Phenylboronic Acid

Materials:

-

Phenylboronic acid (1.0 eq)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add phenylboronic acid.

-

Add a sufficient amount of toluene to dissolve the phenylboronic acid and fill the Dean-Stark trap.

-

Heat the mixture to reflux with vigorous stirring.

-

Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude triphenylboroxine.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Table 1: Synthesis of Various Arylboroxines via Dehydration of Arylboronic Acids

| Entry | Arylboronic Acid (ArB(OH)₂) | Product (ArBO)₃ | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Triphenylboroxine | Toluene | 4 | >95 | [4] |

| 2 | 4-Methylphenylboronic acid | Tris(4-methylphenyl)boroxine | Toluene | 5 | 92 | [5] |

| 3 | 4-Methoxyphenylboronic acid | Tris(4-methoxyphenyl)boroxine | Toluene | 4 | 94 | [5] |

| 4 | 4-Chlorophenylboronic acid | Tris(4-chlorophenyl)boroxine | Toluene | 6 | 90 | [5] |

| 5 | 3-Nitrophenylboronic acid | Tris(3-nitrophenyl)boroxine | Toluene | 6 | 88 | Custom Protocol |

| 6 | 2-Naphthylboronic acid | Tris(2-naphthyl)boroxine | Toluene | 5 | 91 | Custom Protocol |

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

Arylboroxines are excellent coupling partners in the Suzuki-Miyaura reaction, providing a stable and efficient source of the aryl group.[6] This reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[1][2]

Catalytic Cycle of the Suzuki-Miyaura Reaction with Arylboroxines

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using an arylboroxine.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

Application Notes and Protocols for Utilizing Boroxines as Reagents in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of boroxines as effective coupling partners in Suzuki-Miyaura cross-coupling reactions. Boroxines, the cyclic anhydrides of boronic acids, offer unique advantages in terms of stability and handling, making them valuable reagents in organic synthesis, particularly in the development of novel therapeutics and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While boronic acids are the most commonly employed organoboron reagents, their inherent instability can sometimes lead to challenges in purification, storage, and reaction reproducibility. Boroxines, which are in equilibrium with their corresponding boronic acids in the presence of water, present a stable and often advantageous alternative. They can be isolated as crystalline solids, are less prone to protodeboronation, and can participate directly in the catalytic cycle or serve as a stable precursor that slowly releases the active boronic acid in situ. This document outlines the benefits, provides detailed experimental protocols, and presents comparative data for the use of boroxines in Suzuki-Miyaura coupling.

Data Presentation: Performance of Boroxines in Suzuki-Miyaura Coupling

The choice of organoboron reagent can significantly impact the kinetics and overall efficiency of the Suzuki-Miyaura reaction. The following tables summarize quantitative data comparing the performance of boroxines to their corresponding boronic acids.

Table 1: Comparative Rates of Transmetalation

The transmetalation step is often rate-limiting in the Suzuki-Miyaura catalytic cycle. Kinetic studies have shown that boroxines can exhibit significantly faster rates of transmetalation compared to their corresponding boronic acids.

| Entry | Boron Reagent | Rate Constant (k) x 10⁻³ s⁻¹ (at -30 °C) | Relative Rate |

| 1 | 4-Fluorophenylboronic acid | 0.578 ± 0.04 | 1.00 |

| 2 | 2,4,6-Tris(4-fluorophenyl)boroxine | 5.39 ± 0.07 | 9.33 |

Data sourced from kinetic studies on the transmetalation step.

Table 2: Comparative Yields in Suzuki-Miyaura Coupling

The following table provides a comparison of isolated yields for the coupling of various aryl halides with either an arylboronic acid or its corresponding arylboroxine under similar reaction conditions.

| Entry | Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 100 | 12 | 92 |

| 2 | 4-Bromoanisole | Triphenylboroxine | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 100 | 12 | 90 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2 equiv) | Dioxane/H₂O (4:1) | 90 | 8 | 88 |

| 4 | 1-Bromo-4-nitrobenzene | Triphenylboroxine | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2 equiv) | Dioxane/H₂O (4:1) | 90 | 8 | 85 |

| 5 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (2 mol%)/SPhos (4 mol%) | K₃PO₄ (2 equiv) | 1,4-Dioxane | 100 | 16 | 78 |

| 6 | 2-Bromopyridine | Triphenylboroxine | Pd₂(dba)₃ (2 mol%)/SPhos (4 mol%) | K₃PO₄ (2 equiv) | 1,4-Dioxane | 100 | 16 | 75 |

Yields are representative and may vary based on specific substrate and reaction optimization.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of boroxines and their application in Suzuki-Miyaura cross-coupling reactions.

Protocol 1: General Procedure for the Synthesis of Arylboroxines

Arylboroxines can be readily prepared from the corresponding arylboronic acids through dehydration.

Materials:

-

Arylboronic acid (1.0 equiv)

-

Toluene or another suitable azeotroping solvent

-

Dean-Stark apparatus or a flask equipped with a condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the arylboronic acid and toluene (approximately 0.5 M solution).

-

Heat the mixture to reflux with vigorous stirring.

-

Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

The boroxine often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The resulting solid boroxine can be purified by recrystallization from a suitable solvent (e.g., acetonitrile or toluene).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using an Arylboroxine

This protocol provides a general guideline for the cross-coupling of aryl halides with arylboroxines. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboroxine (0.4 - 0.5 equiv, providing 1.2 - 1.5 equiv of the arylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

-

Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, with or without water)

-

Schlenk flask or sealed reaction vessel

-

Magnetic stirrer and heating source (oil bath or heating mantle)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vessel, add the aryl halide, arylboroxine, palladium catalyst, ligand (if used), and base under an inert atmosphere.

-

Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 3: Methylation of Aryl Halides using Trimethylboroxine

This protocol details a specific application of boroxines for the methylation of aryl halides.

Materials:

-

Aryl halide (1.0 equiv)

-

Trimethylboroxine (1.5 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

K₃PO₄ (3.0 equiv)

-

1,4-Dioxane/H₂O (4:1)

-

Microwave reactor or conventional heating setup

Procedure:

-

To a microwave vial, add the aryl halide, trimethylboroxine, Pd(PPh₃)₄, and K₃PO₄.

-

Add the 1,4-dioxane/H₂O solvent mixture.

-

Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes. Alternatively, the mixture can be heated in a sealed tube at 100 °C for 12-18 hours.

-

After cooling, the reaction mixture is worked up and purified as described in the general protocol.

Visualizations

The following diagrams illustrate the key processes involved in the use of boroxines in Suzuki-Miyaura coupling.

Application Notes and Protocols: Boroxine Formation for Covalent Organic Frameworks (COFs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of boroxine-linked Covalent Organic Frameworks (COFs). Boroxine-linked COFs are a class of porous crystalline polymers formed through the reversible self-condensation of boronic acids. The dynamic nature of the boroxine linkage allows for "error-correction" during synthesis, leading to highly crystalline materials with tunable porosity and high surface areas.[1][2] These characteristics make them promising candidates for applications in gas storage and separation, catalysis, sensing, and drug delivery.

This document outlines various synthetic methodologies, from traditional solvothermal techniques to more recent advancements in transesterification, metathesis, and mechanochemical synthesis.[1][2][3][4] Detailed experimental protocols, characterization techniques, and comparative data are presented to guide researchers in the successful synthesis and evaluation of boroxine-linked COFs.

Synthetic Methodologies: A Comparative Overview

Several methods have been developed for the synthesis of boroxine-linked COFs. The choice of method can significantly impact the crystallinity, porosity, and overall yield of the final product. The following table summarizes the key features of the most common synthetic routes.

| Synthetic Method | Typical Reaction Conditions | Advantages | Disadvantages | Key References |

| Solvothermal Synthesis | High temperature (e.g., 120 °C), extended reaction times (days), sealed vessel.[2] | Well-established method, can produce highly crystalline materials. | Requires high temperatures and long reaction times, potential for side reactions.[2] | [Yaghi et al., Science, 2005] |

| Transesterification/Metathesis | Milder conditions (e.g., 120 °C), can be faster than traditional solvothermal methods.[1] | Utilizes stable boronate esters, avoids the need for unstable boronic acids, allows for kinetic monitoring.[1][5] | May require specific catalysts (e.g., TFA).[1] | [ChemRxiv, 2021][1] |

| Mechanochemical Synthesis | Room temperature, rapid (minutes to hours), minimal solvent.[2][3][4] | Extremely fast, environmentally friendly (low solvent usage), scalable.[2][3][4] | Requires specialized ball-milling or acoustic mixing equipment. | [Angew. Chem. Int. Ed., 2024][3] |

Experimental Protocols

This section provides detailed protocols for the synthesis of boroxine-linked COFs using the aforementioned methods.

Protocol for Solvothermal Synthesis of COF-1

This protocol is a standard method for the synthesis of COF-1 from 1,4-benzenediboronic acid (BDBA).

Materials:

-

1,4-Benzenediboronic acid (BDBA)

-

Mesitylene

-

Dioxane

-

Pyrex tube

Procedure:

-

In a Pyrex tube, add 1,4-benzenediboronic acid (BDBA).

-

Add a 1:1 (v/v) mixture of mesitylene and dioxane.

-

The tube is flash frozen in liquid nitrogen, evacuated to an internal pressure of 150 mTorr, and flame-sealed.

-

The sealed tube is heated at 120 °C for 72 hours.

-

A white precipitate will form. After cooling to room temperature, the solid is isolated by filtration.

-

The collected solid is washed with anhydrous acetone and dried under vacuum to yield COF-1.

Protocol for Transesterification Synthesis of a Boroxine-Linked COF

This protocol describes a newer approach using a pinacol boronate precursor.

Materials:

-

1,4-Di(pinacolboryl)benzene (PDBpin)

-

Methaneboronic acid (MBA)

-

Trifluoroacetic acid (TFA)

-

Mesitylene

-

Dioxane

-

Sealed ampule

Procedure:

-

Combine 1,4-di(pinacolboryl)benzene (PDBpin) and an excess of methaneboronic acid (MBA) (e.g., 20 equivalents) in a sealed ampule.[1]

-

Add a mixture of mesitylene and dioxane as the solvent.

-

Add a catalytic amount of trifluoroacetic acid (TFA).[1]

-

Heat the sealed ampule at 120 °C. The reaction progress can be monitored, with near-quantitative yields achievable.[1]

-

After the reaction is complete, cool the ampule, and isolate the resulting white powder.

-

Wash the product with a suitable solvent and dry under vacuum.

Protocol for Mechanochemical Synthesis of Boroxine-Linked COFs

This protocol details a rapid, solvent-free method.[2][3][4]

Materials:

-

Aryl boronic acid monomer

-

Trimethylboroxine (as a dehydrating agent)[2]

-

Ball-milling apparatus or Resonant Acoustic Mixer (RAM)[2][3]

Procedure:

-

Place the aryl boronic acid monomer and trimethylboroxine into a milling jar with grinding balls.

-

Mill the mixture at room temperature for a specified time (e.g., 3 hours). The formation of the boroxine ring can be monitored in-situ using Raman spectroscopy.[2]

-

The reaction proceeds quantitatively, and the product can be obtained directly after vacuum drying without the need for further work-up.[2][3][4]

-

For larger scale synthesis, a Resonant Acoustic Mixer (RAM) can be employed.[2][3]

Characterization of Boroxine-Linked COFs

Proper characterization is crucial to confirm the successful synthesis of the desired COF and to evaluate its properties.

| Technique | Purpose | Expected Results for a Crystalline Boroxine-Linked COF |

| Powder X-Ray Diffraction (PXRD) | To assess the crystallinity and determine the crystal structure. | Sharp diffraction peaks corresponding to the expected crystal lattice. For COF-1, characteristic peaks are observed at 2θ = 6.8°, 11.7°, and 13.7°.[1] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of boroxine linkages and the absence of starting materials. | Disappearance of the O-H stretching band from the boronic acid and appearance of a characteristic boroxine ring vibration. |

| Raman Spectroscopy | In-situ monitoring of the reaction kinetics, especially in mechanochemical synthesis. | Appearance of a band around 673 cm⁻¹ indicating boroxine ring formation and depletion of the boronic acid band around 1100 cm⁻¹.[2] |

| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore size distribution. | High surface area, with values depending on the specific COF. For example, COF-1 synthesized via transesterification can have a BET surface area of 794 m²g⁻¹.[1] Mechanochemically prepared 3D COF-102 exhibits a surface area of ca. 2,500 m²g⁻¹.[2][3][4] |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the COF. | High thermal stability, with decomposition temperatures typically above 300 °C. |

Quantitative Data Summary

The following table presents a summary of key quantitative data for some representative boroxine-linked COFs.

| COF Name | Synthetic Method | BET Surface Area (m²/g) | Pore Size (Å) | Crystallinity (PXRD) |

| COF-1 | Solvothermal | 690 - 812[1] | ~15 | High |

| COF-1T | Transesterification | 794[1] | Not specified | High, similar to solvothermal COF-1[1] |

| COF-1BM | Mechanochemical | 680[4] | Not specified | High |

| COF-102 | Mechanochemical | ~2500[2][3][4] | Not specified | High |

Visualizing the Workflow and Chemistry

Diagrams created using the DOT language illustrate the key processes in boroxine-linked COF synthesis.

Caption: The formation of a boroxine-linked COF from aryl boronic acid monomers.

Caption: Comparison of workflows for different boroxine-linked COF synthesis methods.

Troubleshooting and Considerations

-

Hydrolytic Instability: Boroxine-linked COFs are susceptible to hydrolysis.[2] It is crucial to handle them under anhydrous conditions and store them in a desiccator. The use of trimethylboroxine as a dehydrating additive in mechanochemical synthesis helps to mitigate this issue.[2]

-

Low Crystallinity: If the resulting COF exhibits low crystallinity, consider optimizing the reaction conditions such as temperature, reaction time, and solvent system. For solvothermal synthesis, slow cooling can sometimes improve crystallinity.

-

Poor Solubility of Precursors: Some polycyclic aromatic boronic acids have poor solubility, which can hinder COF formation.[1] The transesterification/metathesis approach using more soluble pinacol boronates can overcome this limitation.[1]

By following these protocols and considering the key aspects of synthesis and characterization, researchers can successfully prepare and evaluate high-quality boroxine-linked COFs for a variety of applications.

References

Application Notes and Protocols for Boroxine Derivatives as Electrolyte Materials in Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of boroxine derivatives as innovative electrolyte materials in lithium-ion batteries. The unique properties of boroxine chemistry, particularly the electron-deficient nature of the boron center, offer promising avenues for enhancing electrolyte performance, leading to safer and more efficient energy storage solutions. This document details the synthesis, electrochemical properties, and relevant experimental protocols for the characterization of these materials.

Introduction to Boroxine Derivatives in Battery Electrolytes

Boroxine derivatives, characterized by a six-membered ring of alternating boron and oxygen atoms, are emerging as a versatile class of materials for battery electrolytes. Their electron-deficient boron centers can act as anion traps, effectively immobilizing the anions of the lithium salt and thereby increasing the lithium-ion transference number (tLi+). This leads to a reduction in concentration polarization and enables higher power densities. Furthermore, the incorporation of boroxine moieties into polymer backbones or as additives can enhance the electrochemical stability window and improve the solid electrolyte interphase (SEI) on the electrode surface.

Key Performance Data of Boroxine-Based Electrolytes

The following tables summarize the key electrochemical performance metrics of various boroxine-based electrolyte systems investigated in recent literature.

Table 1: Ionic Conductivity of Boroxine-Based Electrolytes

| Electrolyte System | Composition | Ionic Conductivity (S cm⁻¹) | Temperature (°C) | Reference |

| Supramolecular Electrolyte (SME) | Boroxine skeleton with LiTFSA | 9.8 x 10⁻⁵ | 25 | [1] |

| Solid Polymer Electrolyte (SPE) | Polymer with borate pendant groups | 1.64 x 10⁻⁴ | 60 | |

| Boron-Containing Ternary Electrolyte | MDMB in carbonate electrolyte | - | - | [2] |

| Solid Polymer Electrolyte (SPE) | Tricoordinate boron in silica network | 4.3 x 10⁻⁵ | - | [3] |

| Boron-Containing Electrolytes | TPB350/LiTFSI | > 10⁻³ | 25 | [4] |

Table 2: Lithium-Ion Transference Number (tLi+) of Boroxine-Based Electrolytes

| Electrolyte System | Composition | tLi+ | Reference |

| Boron-Containing Ternary Electrolyte | MDMB in carbonate electrolyte | 0.93 | [2] |

| Solid Polymer Electrolyte (SPE) | Tricoordinate boron in silica network | 0.89 | [3] |

| Single-Ion Conducting Polymer | Polymer with borate pendant groups | 0.85 | |

| Hybrid Electrolyte | α-LiAlO₂@γ-Al₂O₃ in PVDF-HFP | 0.92 | [5] |

| Polyethylene Glycol-Based SPE | PEGH/L4000 | 0.88 | [6] |

Table 3: Electrochemical Stability Window of Boroxine-Based Electrolytes

| Electrolyte System | Composition | Anodic Stability (V vs. Li⁺/Li) | Reference |

| Supramolecular Electrolyte (SME) | Boroxine skeleton with LiTFSA | 4.60 | [1] |

| Solid Polymer Electrolyte (SPE) | Boroxine structure with PEGDA | 5.5 | [7] |

| Boron-Based Electrolyte Solutions | Mes₃B–(PhMgCl)₂ in THF | ~3.5 (vs. Mg RE) | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative boroxine-based supramolecular electrolyte and the subsequent fabrication and electrochemical testing of a lithium-ion battery coin cell.

Synthesis of Boroxine-Polyether Supramolecular Electrolyte (SME)

This protocol is adapted from the synthesis of a supramolecular electrolyte based on a two-dimensional boroxine skeleton.[1]

Materials:

-

1,4-benzenediboronic acid (BDBA)

-

Polyether with terminal amine groups (e.g., Jeffamine® ED-2003)

-

1,3,5-mesitylene

-

1,4-dioxane

-

Dehydrated acetone

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

Procedure:

-

In a flask, combine BDBA and the polyether amine in a 1:1 molar ratio.

-

Add a 1:1 (v/v) mixture of 1,3,5-mesitylene and 1,4-dioxane as the solvent.

-

Stir the suspension and heat it sequentially at 90°C for 15 minutes, 100°C for 15 minutes, and finally 120°C for 20 minutes.

-

A gel-like compound should form. Collect this product by filtration.

-

Wash the collected gel three times with dehydrated acetone to remove any unreacted starting materials and solvent residues.

-

Dry the resulting white powder under vacuum to obtain the boroxine-polyether supramolecular electrolyte.

-

To prepare the final electrolyte for battery assembly, dissolve the desired amount of LiTFSI salt into the synthesized SME. The salt concentration is typically expressed as a molar ratio of Li to ether oxygen atoms (Li/O).

Coin Cell (CR2032) Assembly Protocol

This protocol outlines the assembly of a half-cell with a lithium metal anode to test the performance of the synthesized boroxine-based electrolyte. The assembly should be performed in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).

Materials and Equipment:

-

CR2032 coin cell components (case, cap, spacer, spring)

-

Synthesized boroxine-based electrolyte

-

Lithium metal foil (anode)

-

Cathode material (e.g., LiFePO₄, LiCoO₂) coated on aluminum foil

-

Separator (e.g., Celgard 2325)

-

Crimping machine for CR2032 cells

-

Pipette and tips

-

Tweezers (non-metallic)

Procedure:

-

Place the coin cell case (negative cup) onto the assembly platform.

-

Place a freshly punched lithium metal disc into the center of the case.

-

Dispense a few drops of the boroxine-based electrolyte onto the lithium metal surface to ensure good wetting.

-

Place a separator disc on top of the wetted lithium anode.

-

Add a few more drops of the electrolyte onto the separator.

-

Place the cathode disc on top of the separator, with the active material side facing down.

-

Add another drop of electrolyte onto the cathode.

-

Place a stainless steel spacer on top of the cathode.

-

Place the spring on top of the spacer.

-

Carefully place the cell cap (positive lid) over the spring and press down gently.

-

Transfer the assembled cell to the crimping machine and apply pressure to seal the cell.

-

After crimping, clean the exterior of the coin cell before taking it out of the glovebox for testing.

Electrochemical Characterization Protocols

Objective: To determine the electrochemical stability window of the boroxine-based electrolyte.

Procedure:

-

Assemble a coin cell with the boroxine electrolyte, a lithium metal counter and reference electrode, and a stainless steel working electrode.

-

Connect the cell to a potentiostat.

-

Set the potential range to be scanned (e.g., -0.5 V to 6.0 V vs. Li/Li⁺).

-

Set a slow scan rate (e.g., 0.1 mV/s) to allow for the detection of Faradaic currents.

-

Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.

-

The electrochemical stability window is determined by the potentials at which significant oxidation and reduction currents appear.

Objective: To evaluate the cycling performance (capacity retention, coulombic efficiency) of a full cell using the boroxine-based electrolyte.

Procedure:

-

Assemble a full coin cell with a lithium-based cathode and a suitable anode (e.g., graphite or lithium metal).

-

Connect the cell to a battery cycler.

-

Set the upper and lower voltage limits for charging and discharging based on the electrode materials used.

-

Set the desired C-rate for charging and discharging (e.g., C/10 for initial cycles, followed by higher rates to test rate capability).

-

Initiate the galvanostatic cycling test.

-

Monitor the charge/discharge capacity, coulombic efficiency, and voltage profiles over a large number of cycles (e.g., 100 or more) to assess the long-term stability.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of boroxine derivatives as battery electrolytes.

References

- 1. Frontiers | Polyether-Based Supramolecular Electrolytes With Two-Dimensional Boroxine Skeleton [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solid polymer electrolytes which contain tricoordinate boron for enhanced conductivity and transference numbers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hybrid electrolytes with an ultrahigh Li-ion transference number for lithium-metal batteries with fast and stable charge/discharge capability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Boron-based electrolyte solutions with wide electrochemical windows for rechargeable magnesium batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Synthesized Boroxines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of synthesized boroxines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of boroxines.

Q1: My final product contains significant amounts of the corresponding boronic acid. How can I favor the formation of the boroxine?

A1: This is the most common challenge and arises from the equilibrium between three boronic acid molecules and one boroxine molecule with the release of three water molecules.[1][2][3][4] To favor the boroxine, you must rigorously remove water from the reaction and purification system.

-

Troubleshooting Steps:

-

Azeotropic Dehydration: Refluxing the crude product in a solvent that forms an azeotrope with water (e.g., toluene, benzene) using a Dean-Stark apparatus is a highly effective method for driving the equilibrium toward the boroxine.[1]

-

Anhydrous Solvents: Ensure all solvents used during purification are strictly anhydrous.[1] Consider adding drying agents like activated molecular sieves (4Å) to your purification solvents.[5]

-

High Vacuum: Heating the crude material under a high vacuum can effectively remove water and promote dehydration to the boroxine.[4]

-

Q2: My ¹H NMR spectrum shows broad or complex signals, making purity assessment difficult. What is happening?